molecular formula C10H15NS B008443 2-[(4-Methylbenzyl)thio]ethanamine CAS No. 106670-34-2

2-[(4-Methylbenzyl)thio]ethanamine

Cat. No. B008443
M. Wt: 181.3 g/mol
InChI Key: LGOBOBXQLWNEPW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives similar to 2-[(4-Methylbenzyl)thio]ethanamine has been explored in various studies, focusing on methods that employ the action of methyleneammonium salts on sodium derivatives or through the reaction of specific isothiocyanates with amines in acetonitrile. For example, derivatives of 2-ethanamine have been synthesized by reacting methyleneammonium salts with sodium 4-methylazulenide, indicating a method that could potentially be adapted for 2-[(4-Methylbenzyl)thio]ethanamine (Kurokawa, 1983). Another approach involved synthesizing bifunctional chelators through reactions involving N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine, showcasing the versatility in synthesizing complex amines (McMurry et al., 1993).

Molecular Structure Analysis The molecular structure of compounds similar to 2-[(4-Methylbenzyl)thio]ethanamine has been analyzed using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and MS data. These techniques provide detailed insights into the chemical structure and characteristics of these compounds, which is crucial for understanding their properties and potential applications (Kurokawa, 1983).

Chemical Reactions and Properties Studies on compounds related to 2-[(4-Methylbenzyl)thio]ethanamine have explored their chemical reactions and properties, such as enzymatic activity and inhibition potentials. For instance, some derivatives have shown negligible effects on certain enzymes while inhibiting others, indicating their selective reactivity and potential for targeted applications (Kurokawa, 1983).

Physical Properties Analysis The physical properties of related compounds have been studied, including their stability in serum and the effects of different substituents on their physical and chemical characteristics. This research provides insights into how modifications in the molecular structure can influence the physical properties of such compounds (McMurry et al., 1993).

Chemical Properties Analysis The chemical properties of derivatives similar to 2-[(4-Methylbenzyl)thio]ethanamine have been analyzed, revealing their reactivity and interaction with various substrates. This includes studies on their synthesis, reactions with other chemicals, and the impact of these reactions on their overall chemical behavior and potential uses (Kurokawa, 1983).

Scientific Research Applications

Antimicrobial and Antidiabetic Potential

Schiff bases derived from similar compounds have been synthesized and evaluated for their antimicrobial and antidiabetic properties. These compounds have shown inhibitory activities against bacterial growth and α-amylase, an enzyme relevant to diabetes management. Molecular docking analyses predict these compounds could be potential antiviral medications against COVID-19 due to their interaction with the SARS-CoV-2 virus (S. G, D. K, S. P, B. N, 2023).

Hallucinogenic Activity

Research on N-benzylphenethylamine derivatives, closely related to "2-[(4-Methylbenzyl)thio]ethanamine," has elucidated their high potency as agonists at 5-HT2A receptors, suggesting their biochemical pharmacology is consistent with hallucinogenic activity. These studies contribute to understanding the pharmacological effects and potential risks associated with these compounds (A. Eshleman et al., 2018).

Analytical Characterization

Several studies have focused on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs found in illicit drug markets. These analyses, which include methods like GC-MS and LC-MS, aim to identify and understand the properties of these substances to aid in forensic investigations and toxicological assessments (D. Zuba, Karolina Sekuła, 2013).

Enzyme Inhibition and Antioxidant Activity

An organoselenium compound, mimicking endogenous antioxidant enzymes such as glutathione peroxidase, has been evaluated for its antioxidant properties and enzyme activity inhibition. This research indicates the potential of these compounds in developing new antioxidant therapies (M. Ibrahim et al., 2015).

Mercury Detection

A novel macromolecule, related in structure to "2-[(4-Methylbenzyl)thio]ethanamine," has been developed for the selective optical detection of mercury ions. This sensor shows promising results for environmental monitoring and the detection of hazardous materials (N. Wanichacheva et al., 2009).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBOBXQLWNEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407033
Record name 2-[(4-methylbenzyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)thio]ethanamine

CAS RN

106670-34-2
Record name 2-[(4-methylbenzyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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